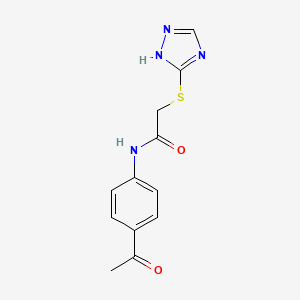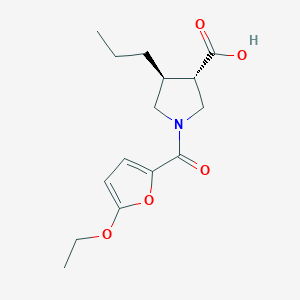![molecular formula C19H29N5O2 B5648978 9-(1H-imidazol-1-ylacetyl)-2-(1-methyl-3-pyrrolidinyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5648978.png)
9-(1H-imidazol-1-ylacetyl)-2-(1-methyl-3-pyrrolidinyl)-2,9-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives can be achieved through various chemical routes. For instance, the construction of 3,9-diazaspiro[5.5]undecane derivatives has been facilitated via intramolecular spirocyclization of pyridine substrates, which involves in situ activation followed by the addition of a nucleophile (Parameswarappa & Pigge, 2011). Additionally, the synthesis of 1,7-diazaspiro[5.5]undecane showcases a practical approach to constructing this class of compounds through a sequence of reactions including Claisen condensation and spirocyclization (Cordes et al., 2013).
Molecular Structure Analysis
The crystal structure of related compounds reveals intricate details about their molecular frameworks. For example, a study on the crystal structure of a 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety provides insights into the arrangement of atoms and the spatial configuration, highlighting the presence of hydrogen bonds that assemble into a 2D-net framework (Zeng et al., 2021).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives engage in a variety of chemical reactions, underlining their reactivity and potential for functionalization. A notable reaction involves the synthesis of substituted derivatives via spirocyclization, showcasing their capacity to form new bonds and introduce functional groups (Parameswarappa & Pigge, 2011).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular architecture. The detailed crystallographic analysis provides valuable information on the molecular dimensions and the nature of intermolecular interactions (Zeng et al., 2021).
properties
IUPAC Name |
9-(2-imidazol-1-ylacetyl)-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-21-8-3-16(12-21)24-14-19(4-2-17(24)25)5-9-23(10-6-19)18(26)13-22-11-7-20-15-22/h7,11,15-16H,2-6,8-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAFZZDZZJYSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N2CC3(CCC2=O)CCN(CC3)C(=O)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(1H-imidazol-1-ylacetyl)-2-(1-methyl-3-pyrrolidinyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]chromane-3-carboxamide](/img/structure/B5648897.png)

![3-amino-7-methyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile](/img/structure/B5648903.png)

![3-{1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B5648922.png)
![2-ethyl-4-phenyl-9-(3-pyridazinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5648927.png)

![5-methyl-7-{4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5648934.png)
![N-[4-(dimethylamino)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B5648940.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5648946.png)

![N-[4-(dimethylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B5648989.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5649005.png)
![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-methylpiperidine-3,4-diol](/img/structure/B5649006.png)